molecular formula C18H16ClN3O B2421466 2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448027-32-4

2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2421466
CAS No.: 1448027-32-4
M. Wt: 325.8
InChI Key: PUBGXKRVLJKZOS-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the coupling of the imidazo[1,2-a]pyridine core with the benzamide moiety, which is facilitated by amide bond formation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a variety of functionalized benzamides .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBGXKRVLJKZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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